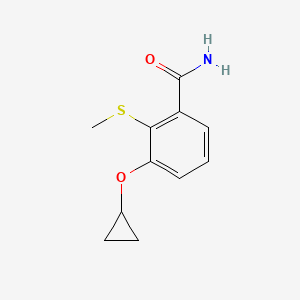

3-Cyclopropoxy-2-(methylthio)benzamide

Description

3-Cyclopropoxy-2-(methylthio)benzamide is a benzamide derivative featuring a cyclopropoxy group at the 3-position and a methylthio (-SMe) substituent at the 2-position of the aromatic ring. The cyclopropoxy group introduces steric and electronic effects, while the methylthio moiety may enhance lipophilicity and influence metabolic stability.

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-methylsulfanylbenzamide |

InChI |

InChI=1S/C11H13NO2S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13) |

InChI Key |

JBNBWVVXMREGQG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=C1OC2CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylthioamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylthio)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-2-(methylthio)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in oxidative stress and inflammation.

Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling pathways.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative damage in cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Cyclopropoxy-2-(methylthio)benzamide with structurally related benzamide derivatives:

Key Differences and Implications

Substituent Position and Electronic Effects: The cyclopropoxy group in the target compound at the 3-position contrasts with the cyclopropylamide in 3b . The methylthio group at the 2-position (target) versus the 4-position (3b) influences electronic distribution; para-substituted analogs often exhibit distinct resonance effects compared to ortho-substituted derivatives .

Synthetic Challenges: Compound 30 () was synthesized with a 31% yield using BTFFH as a coupling agent, highlighting moderate efficiency in benzamide derivatization . This suggests that introducing bulky groups (e.g., pyrimidinone-pyrazole) may complicate synthesis.

Biological Activity :

- Neuroleptics like amisulpride demonstrate that sulfonamide and methoxy groups are critical for dopamine receptor binding . The target compound’s cyclopropoxy and methylthio groups may instead favor interactions with enzymes or transporters.

Analytical Differentiation: Forensic studies note challenges in distinguishing benzamide derivatives due to structural similarities . NMR and MS data (as in and ) are essential for confirming substituent positions .

Research Findings and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.